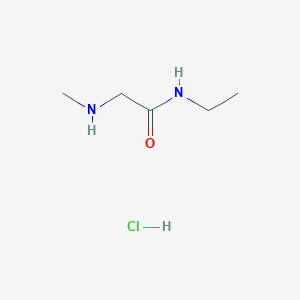

N-ethyl-2-(methylamino)acetamide hydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of N-ethyl-2-(methylamino)acetamide hydrochloride typically involves the reaction of ethylamine with methylamine and acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment and purification techniques to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound’s amide and methylamino groups participate in oxidation pathways.

-

Key Findings :

Reduction Reactions

The amide bond and protonated amine groups are susceptible to reduction.

-

Key Findings :

Substitution Reactions

The methylamino group acts as a nucleophile in alkylation/acylation reactions.

| Reagents | Products | Conditions | Source |

|---|---|---|---|

| Acetyl chloride | N-acetylated derivatives | THF, 0–25°C | |

| Benzyl bromide | Quaternary ammonium salts | DMF, K₂CO₃, 60°C |

-

Key Findings :

-

Acylation occurs efficiently in tetrahydrofuran (THF) with >90% yield.

-

Alkylation with benzyl bromide forms stable quaternary salts, useful in ionic liquid synthesis.

-

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions.

| Conditions | Products | Rate (k, s⁻¹) | Source |

|---|---|---|---|

| 6M HCl, reflux, 12h | Ethylamine + acetic acid | 1.2 × 10⁻³ | |

| NaOH (1M), 80°C, 6h | Sodium acetate + methylamine | 8.7 × 10⁻⁴ |

-

Key Findings :

Salt-Formation and pH-Dependent Reactivity

The hydrochloride salt influences solubility and reactivity:

| Condition | Effect | Application | Source |

|---|---|---|---|

| Neutralization (NaOH) | Free amine formation | Enhanced nucleophilicity | |

| Acidic buffers (pH < 3) | Stabilized protonated amine | Catalysis in polar reactions |

-

Key Findings :

Comparative Reactivity with Analogues

The ethyl and methyl substituents confer distinct reactivity compared to similar compounds:

| Compound | Reactivity Profile | Key Difference |

|---|---|---|

| N-Methyl-2-(methylamino)acetamide | Faster acylation but lower thermal stability | Lacks ethyl group |

| N-Ethyl-2-(ethylamino)acetamide | Higher steric hindrance in substitution reactions | Bulkier ethylamino substituent |

Mechanistic Insights

-

Oxidation : Proceeds via single-electron transfer (SET) mechanisms in the presence of Mn or Ru catalysts .

-

Reduction : Involves coordination of the amide carbonyl to metal centers (Ni or Al), enabling hydride transfer .

-

Substitution : Follows an SN2 pathway, with the methylamino group acting as a soft nucleophile.

Wissenschaftliche Forschungsanwendungen

Organic Chemistry

N-ethyl-2-(methylamino)acetamide hydrochloride serves as a reagent in various chemical synthesis processes. It is particularly noted for its role in:

- Electrochemical Alkoxylation : This process introduces alkoxy groups into organic compounds, enhancing their chemical properties. The compound acts as an electrolyte in electrochemical cells, yielding high-purity alkoxylated products verified through spectroscopic methods such as NMR and IR .

Medicinal Chemistry

In medicinal chemistry, the compound is studied as an intermediate in the synthesis of pharmaceuticals, especially local anesthetics and central nervous system stimulants. Its incorporation into larger molecular structures is achieved through various synthetic routes, including condensation reactions and nucleophilic substitutions .

Biological Research

This compound has been explored for its biological activities:

- Enzyme Activity Studies : It is utilized in biochemical assays to study enzyme functions, potentially acting as an inhibitor or activator of specific enzymes .

- Neuropharmacology : Preliminary studies suggest that the compound may influence neurotransmitter systems, indicating potential applications in treating neurological disorders .

The biological activity of this compound is attributed to its interaction with various molecular targets:

Antimicrobial Activity

Recent investigations have revealed significant antibacterial and antifungal properties:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 156.47 |

| Pseudomonas aeruginosa | 13.40 |

| Candida albicans | 16.69 |

These findings indicate that derivatives of acetamides exhibit notable activity against both Gram-positive and Gram-negative bacteria .

Neuropharmacological Effects

The compound's potential in neuropharmacology has been highlighted through studies indicating its ability to modulate neurotransmitter systems. This could lead to therapeutic applications for neurological disorders; however, comprehensive pharmacokinetic profiles are necessary for further validation .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound and its derivatives:

- Anticancer Activity : Research has demonstrated that similar compounds can inhibit cell growth in various cancer cell lines with IC50 values as low as 10 nM for certain derivatives, suggesting potential anticancer properties worth exploring .

- Enzyme Inhibition : Studies have shown that related compounds can inhibit enzymes involved in cancer progression, such as transglutaminase (TG2), with significant reductions observed in TG2 levels within hours of treatment on ovarian cancer cell lines .

- Pharmacological Investigations : In vitro studies have indicated potential effects on cellular processes; however, extensive evaluations are needed to establish safety and efficacy profiles .

Wirkmechanismus

The mechanism of action of N-ethyl-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

N-ethyl-2-(methylamino)acetamide hydrochloride can be compared with other similar compounds, such as:

N-methyl-N-[2-(methylamino)ethyl]acetamide hydrochloride: This compound has a similar structure but differs in its molecular formula and properties.

2-(methylamino)acetamide: Another related compound with different chemical and physical properties. The uniqueness of this compound lies in its specific molecular structure and the resulting chemical and biological properties.

Biologische Aktivität

N-Ethyl-2-(methylamino)acetamide hydrochloride is a synthetic compound with a growing interest in biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including the mechanisms of action, biological targets, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 152.62 g/mol. Its structure features an ethyl group attached to a methylamino group on an acetamide backbone, enhancing its solubility and reactivity in biological systems .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. Preliminary studies suggest that it may modulate receptor activity, influencing neurotransmission and cellular signaling pathways . The mesityl group in similar compounds has been noted to enhance binding affinity to specific targets, potentially leading to varied biological effects .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of related compounds, indicating that derivatives of acetamides exhibit significant antibacterial and antifungal activities. For instance, compounds structurally similar to this compound demonstrated moderate to good activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 µM against Bacillus subtilis to 156.47 µM against Escherichia coli .

| Microorganism | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 156.47 |

| Pseudomonas aeruginosa | 13.40 |

| Candida albicans | 16.69 |

Neuropharmacological Effects

The compound's potential in neuropharmacology is particularly noteworthy. Interaction studies have indicated that it may influence neurotransmitter systems, which could lead to applications in treating neurological disorders . However, detailed pharmacokinetic profiles are still needed to fully understand its therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Anticancer Activity : A study on similar compounds revealed their ability to inhibit cell growth in various cancer cell lines, demonstrating IC50 values as low as 10 nM for certain derivatives . This suggests that this compound may also possess anticancer properties worth exploring.

- Enzyme Inhibition : Research has shown that related compounds can inhibit specific enzymes involved in cancer progression, such as transglutaminase (TG2). Compounds exhibiting this activity were tested on ovarian cancer cell lines, showing significant reductions in TG2 levels within hours of treatment .

- Pharmacological Investigations : In vitro studies have highlighted the compound's potential effects on cellular processes, although comprehensive evaluations are required to establish its safety and efficacy profiles .

Eigenschaften

IUPAC Name |

N-ethyl-2-(methylamino)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-3-7-5(8)4-6-2;/h6H,3-4H2,1-2H3,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINYLHBWCLZCPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CNC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909191-78-2 | |

| Record name | N-ethyl-2-(methylamino)acetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.